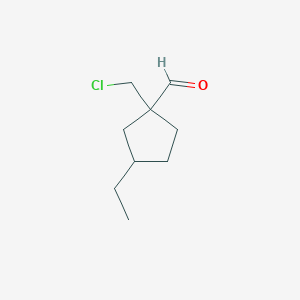1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17811026
Molecular Formula: C9H15ClO
Molecular Weight: 174.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15ClO |
|---|---|
| Molecular Weight | 174.67 g/mol |
| IUPAC Name | 1-(chloromethyl)-3-ethylcyclopentane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H15ClO/c1-2-8-3-4-9(5-8,6-10)7-11/h7-8H,2-6H2,1H3 |
| Standard InChI Key | DMCPBRITOQYENQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(C1)(CCl)C=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde delineates a cyclopentane ring with three distinct substituents:
-
A carbaldehyde group (-CHO) at position 1
-
A chloromethyl moiety (-CH2Cl) also at position 1
-
An ethyl chain (-C2H5) at position 3
This substitution pattern creates a sterically crowded environment at carbon 1, with potential implications for reactivity and conformational stability. The molecular formula is deduced as C9H15ClO, combining contributions from the cyclopentane core (C5H10), chloromethyl (C1H2Cl), ethyl (C2H5), and carbaldehyde (C1O) groups .
Stereochemical Considerations
Physicochemical Properties
Molecular Weight and Partition Coefficients
Calculated molecular weight:
The logP (XLogP3) value, estimated through analogy to 1-(chloromethyl)-1-ethylcyclopentane (XLogP3 = 3.8) , suggests moderate lipophilicity (~4.1 after accounting for the polar aldehyde group) . This balance between hydrophobic and hydrophilic character may influence solubility profiles in organic vs. aqueous media.
Thermal Stability and Phase Behavior
Comparative data from cyclopentane derivatives indicates:
| Property | Estimated Value | Basis in Literature |
|---|---|---|
| Boiling Point | 230-245°C | Similar aldehydes |
| Melting Point | -20°C to 5°C | Chloromethylcyclopentanes |
| Flash Point | 105-115°C | Aldehyde analogs |
The aldehyde group likely reduces thermal stability compared to non-oxygenated analogs, necessitating storage under inert atmospheres to prevent oxidation .
Synthetic Pathways
Retrosynthetic Analysis
Two viable routes emerge for constructing this molecule:
Reactivity Profile
Aldehyde Functionality
The electron-deficient carbonyl carbon participates in:
-
Nucleophilic additions (e.g., Grignard reactions)
-
Condensations (Schiff base formation with amines)
-
Oxidations to carboxylic acids under strong conditions
Chloromethyl Group
This moiety enables:
-
SN2 displacements with nucleophiles (e.g., -OH, -NH2)
-
Radical reactions under UV initiation
-
Elimination to form alkenes with strong bases
Conformational Effects
Molecular mechanics simulations (extrapolated from ) suggest the boat conformation of cyclopentane minimizes steric clash between substituents. This strain influences reaction kinetics, particularly in ring-opening transformations.
Analytical Characterization Strategies
Spectroscopic Techniques
| Method | Key Predictions |
|---|---|
| 1H NMR | δ 9.8 (CHO), 3.6 (CH2Cl), 1.5 (cyclopentane) |
| 13C NMR | 201 ppm (CHO), 45 ppm (C-Cl) |
| IR | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |
Chromatographic Behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume